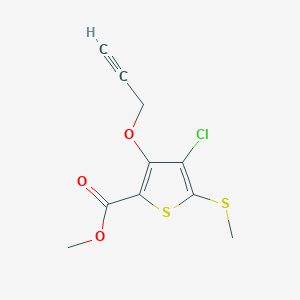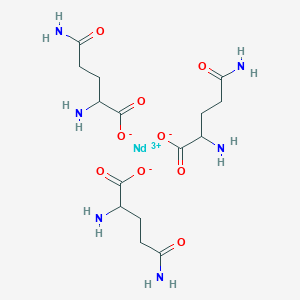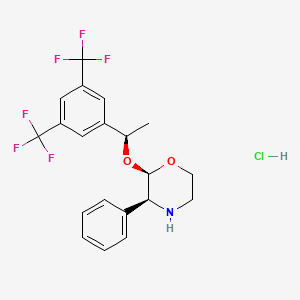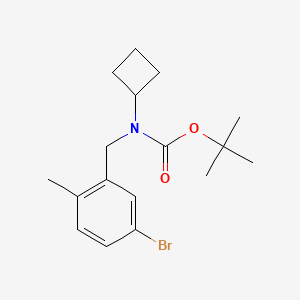
Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate is a thiophene derivative with the molecular formula C₁₂H₉ClO₃S₂ and a molecular weight of 300.8 g/mol . This compound is known for its unique structural features, which include a thiophene ring substituted with a chloro, hydroxy, and phenylthio group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate substituents. One common method includes the use of chlorobenzene as a solvent and catalysts such as [Rh(COD)Cl]₂ and bis(diphenylphosphino)ferrocene (DPPF) . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Applications De Recherche Scientifique
Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(phenylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in organic synthesis.
2,5-Dimethylthiophene: A thiophene derivative with applications in material science and organic electronics.
Propriétés
Formule moléculaire |
C12H9ClO3S2 |
|---|---|
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
methyl 4-chloro-3-hydroxy-5-phenylsulfanylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3S2/c1-16-11(15)10-9(14)8(13)12(18-10)17-7-5-3-2-4-6-7/h2-6,14H,1H3 |
Clé InChI |
KDGXGIXSGLMKKA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(S1)SC2=CC=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



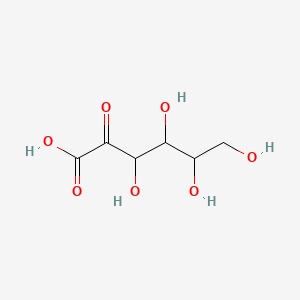


![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)
